molecular formula C16H25NO2 B3861082 (2-methoxycyclohexyl)[2-(4-methoxyphenyl)ethyl]amine oxalate

(2-methoxycyclohexyl)[2-(4-methoxyphenyl)ethyl]amine oxalate

Cat. No. B3861082
M. Wt: 263.37 g/mol
InChI Key: KGOUXTPCLRWHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxycyclohexyl)[2-(4-methoxyphenyl)ethyl]amine oxalate, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has gained popularity in recent years. It belongs to the arylcyclohexylamine class of drugs, which includes well-known substances such as ketamine and phencyclidine (PCP). MXE has been used for research purposes due to its unique pharmacological properties, which make it a promising candidate for the development of new anesthetic drugs.

Mechanism of Action

MXE acts primarily as an NMDA receptor antagonist, which blocks the action of glutamate, the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal activity, which produces the dissociative state associated with MXE use. MXE also acts on other neurotransmitter systems, including dopamine and serotonin, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. MXE has also been shown to produce alterations in brain activity, including changes in the activity of the default mode network, which is involved in self-referential processing. MXE has been shown to produce long-lasting effects on brain function, which may have implications for its use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

MXE has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which makes it useful for investigating the role of these receptors in various physiological and pathological processes. MXE is also relatively easy to administer and has a long duration of action, which allows for extended experimental protocols. However, MXE has several limitations as a research tool. It is a controlled substance in many countries, which limits its availability and use. MXE also has the potential for abuse and dependence, which may limit its use in certain experimental settings.

Future Directions

MXE has several potential future directions for research. One area of interest is the development of new anesthetic drugs based on the pharmacological properties of MXE. MXE has also been investigated for its potential use in the treatment of depression, anxiety, and chronic pain. Further research is needed to determine the safety and efficacy of MXE for these indications. Finally, MXE has the potential to be used as a tool for investigating the role of NMDA receptors in various physiological and pathological processes, which may lead to new insights into the underlying mechanisms of several neurological and psychiatric disorders.

Scientific Research Applications

MXE has been used extensively in scientific research, particularly in the field of anesthesiology. It has been shown to produce a dissociative state in animals, which is similar to that produced by ketamine. MXE has also been investigated for its potential use as a treatment for depression, anxiety, and chronic pain. In addition, MXE has been used in studies investigating the role of N-methyl-d-aspartate (NMDA) receptors in the brain, which are implicated in the development of several neurological and psychiatric disorders.

properties

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-14-9-7-13(8-10-14)11-12-17-15-5-3-4-6-16(15)19-2/h7-10,15-17H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOUXTPCLRWHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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